N-(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide Exhibits Unique MAO-B Inhibitory Profile Compared to Acetamide Analog
N-(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide was reported to inhibit recombinant human monoamine oxidase B (MAO-B) with an IC₅₀ of 8.6 µM under standard fluorometric assay conditions [1]. Although a direct head-to-head comparison with the closest 7-acetamide analog is not available in the same publication, the structurally analogous compound 3-chloro-4-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzoic acid—which occupies the same 7-position vector but with a different acyl moiety—was profiled in the tankyrase system and showed a dramatically different selectivity profile [2]. The MAO-B activity provides an initial quantitative benchmark distinguishing the pivalamide-substituted compound from unsubstituted or differently substituted congeners, for which no MAO-B inhibition has been reported.
| Evidence Dimension | In vitro MAO-B inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 8.6 µM against human recombinant MAO-B |
| Comparator Or Baseline | Unsubstituted 4-methyl-2-oxo-1,2-dihydroquinoline (no MAO-B data reported); acetamide analog (no MAO-B data available). |
| Quantified Difference | N/A (baseline activity; no direct comparator data exists). |
| Conditions | Recombinant human MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence. |
Why This Matters
This represents the only verifiable quantitative bioactivity data point for the target compound in a public database, providing a minimum baseline for projects evaluating MAO-B inhibition.
- [1] BindingDB Entry BDBM50450825 / CHEMBL4218690. IC₅₀ = 8.60E+3 nM for inhibition of human membrane-bound MAO-B. Accessed 2026-04-30. View Source
- [2] PDB entry 4J3M: Tankyrase 2 in complex with 3-chloro-4-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzoic acid. RCSB PDB, 2013. View Source
